4,4-Bis(ethoxymethyl)-2,6-dimethylheptane
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Overview
Description
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane is an organic compound with a complex structure that includes multiple ethoxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethoxymethyl)-2,6-dimethylheptane typically involves the reaction of 4,4-bis(hydroxymethyl)-2,6-dimethylheptane with ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(ethoxymethyl)-2,6-dimethylheptane involves its interaction with specific molecular targets. The ethoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include enzymatic reactions and receptor binding, depending on the application.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(ethoxymethyl)cyclohexanone: Similar in structure but with a cyclohexanone core.
1,4-Bis(ethoxymethyl)cyclohexane: Another related compound with a cyclohexane core.
Uniqueness
4,4-Bis(ethoxymethyl)-2,6-dimethylheptane is unique due to its heptane backbone and the presence of both ethoxymethyl and dimethyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
129228-25-7 |
---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
4,4-bis(ethoxymethyl)-2,6-dimethylheptane |
InChI |
InChI=1S/C15H32O2/c1-7-16-11-15(9-13(3)4,10-14(5)6)12-17-8-2/h13-14H,7-12H2,1-6H3 |
InChI Key |
VVEYETJZOMJKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CC(C)C)(CC(C)C)COCC |
Origin of Product |
United States |
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